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molecular formula C16H19N3 B3835233 1-phenyl-4-(pyridin-3-ylmethyl)piperazine

1-phenyl-4-(pyridin-3-ylmethyl)piperazine

Cat. No. B3835233
M. Wt: 253.34 g/mol
InChI Key: VURJGCFRHBANFI-UHFFFAOYSA-N
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Patent
US07199240B2

Procedure details

3-((4-phenyl)piperazin-1-yl)methylpyridine-borane 5 (200 mg, 0.749 mmol) was added to 20 mL of methanol at about 20° C. After complete dissolution, PdO (4.6 mg, 0.037 mmol) was added, and the reaction mixture aged for eight hours at 20–25° C. Palladium black was removed by filtration followed by vacuum concentration of the filtrate to remove methanol and trimethoxyborane. The resulting viscous oil was dissolved in hot hexanes and crystallized by slow cooling to 20° C. The product was washed with cold hexane and dried under vacuum. The yield of 6 was 97% with 100% purity, as determined by HPLC conducted using the system described in Example 1.
Name
3-((4-phenyl)piperazin-1-yl)methylpyridine borane
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdO
Quantity
4.6 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][C:14]3[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=3)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.B>CO>[C:1]1([N:7]2[CH2:8][CH2:9][N:10]([CH2:13][C:14]3[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=3)[CH2:11][CH2:12]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:0.1|

Inputs

Step One
Name
3-((4-phenyl)piperazin-1-yl)methylpyridine borane
Quantity
200 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CC=1C=NC=CC1.B
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
PdO
Quantity
4.6 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Palladium black was removed by filtration
CUSTOM
Type
CUSTOM
Details
to remove methanol and trimethoxyborane
DISSOLUTION
Type
DISSOLUTION
Details
The resulting viscous oil was dissolved in hot hexanes
CUSTOM
Type
CUSTOM
Details
crystallized
WASH
Type
WASH
Details
The product was washed with cold hexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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